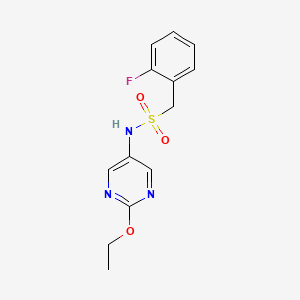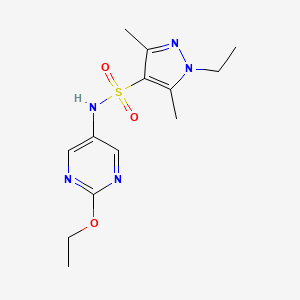![molecular formula C18H22N2O2 B6429216 2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide CAS No. 1705701-94-5](/img/structure/B6429216.png)
2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide (2,5-DMFPC) is an organic compound that has recently been studied for its potential applications in the field of scientific research. 2,5-DMFPC is a novel synthetic compound that has been found to have a variety of biochemical and physiological effects, making it a promising tool for laboratory experiments.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and proteins .
Mode of Action
It’s known that similar compounds can inhibit the interaction between certain proteins, significantly suppressing specific cell differentiation processes .
Biochemical Pathways
It’s known that similar compounds can influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to bind with high affinity to multiple receptors, which could potentially impact their bioavailability .
Result of Action
It’s known that similar compounds can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Action Environment
It’s known that similar compounds can improve monoclonal antibody production in mammalian cell cultures .
Advantages and Limitations for Lab Experiments
The use of 2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide in laboratory experiments has several advantages. First, it is relatively easy to synthesize 2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide, making it a cost-effective tool for research. Second, it has a variety of biochemical and physiological effects, making it a versatile tool for research. Finally, it is relatively safe to use, making it a safe tool for research.
However, there are also some limitations to using 2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide in laboratory experiments. First, the exact mechanism of action of 2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide is still unclear, making it difficult to predict its effects. Second, it has not been extensively studied, making it difficult to predict its long-term effects. Finally, it has not been approved for use in humans, making it difficult to study its effects in humans.
Future Directions
Given its potential applications in the field of scientific research, there are a variety of potential future directions for 2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide. First, further research should be conducted to better understand the exact mechanism of action of 2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide. Second, further research should be conducted to better understand the long-term effects of 2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide. Third, further research should be conducted to determine the potential therapeutic applications of 2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide. Fourth, further research should be conducted to determine the potential toxicity of 2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide. Finally, further research should be conducted to determine the potential interactions of 2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide with other drugs and compounds.
Synthesis Methods
2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide can be synthesized from the reaction of 1-phenyl-2-pyrrolidinone and 2,5-dimethyl furan in the presence of an acid catalyst. In this reaction, the 1-phenyl-2-pyrrolidinone and 2,5-dimethyl furan undergo a condensation reaction to form 2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide. The reaction is typically carried out at a temperature of 60°C and a pressure of 10 bar.
Scientific Research Applications
2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide has been studied for its potential applications in the field of scientific research. It has been found to have a variety of biochemical and physiological effects, making it a promising tool for laboratory experiments. For example, 2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide has been found to have anti-inflammatory and analgesic effects, making it a potential drug candidate for the treatment of pain and inflammation. It has also been studied for its potential applications in the field of cancer research, as it has been found to have cytotoxic effects on certain cancer cell lines. Additionally, 2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide has been studied for its potential applications in the field of neuroscience, as it has been found to have neuroprotective effects.
properties
IUPAC Name |
2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-11-17(14(2)22-13)18(21)19-12-16-9-6-10-20(16)15-7-4-3-5-8-15/h3-5,7-8,11,16H,6,9-10,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDPDXNPALXYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-ethoxypyrimidin-5-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6429154.png)

![4-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B6429171.png)

![3-chloro-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-4-methylbenzene-1-sulfonamide](/img/structure/B6429189.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide](/img/structure/B6429195.png)
![methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6429208.png)
![methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6429210.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6429222.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B6429236.png)